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Introduction
AB-836 is a novel, orally bioavailable capsid assembly modulator (CAM) developed for the

treatment of chronic hepatitis B (CHB) infection. As a direct-acting antiviral, AB-836 targets the

hepatitis B virus (HBV) core protein (HBc), a crucial component in multiple stages of the viral

lifecycle. This technical guide provides an in-depth overview of the in vitro studies conducted to

characterize the potency and mechanism of action of AB-836 against HBV. The information

presented herein is intended to offer a comprehensive resource for researchers and drug

development professionals in the field of HBV therapeutics. Although the clinical development

of AB-836 was discontinued due to safety findings, the preclinical and clinical data can inform

the future optimization of HBV CAMs.[1]

Mechanism of Action
AB-836 is a potent and highly selective Class II HBV capsid assembly modulator.[2][3] It

functions by binding to the dimer-dimer interface of the HBV core protein, which is essential for

the proper assembly of the viral capsid.[3] This interaction disrupts the normal process of

nucleocapsid formation, leading to the assembly of empty capsids that lack the pregenomic

RNA (pgRNA) and the viral polymerase.[4] By preventing the encapsidation of pgRNA, AB-836
effectively halts a critical step in HBV replication.[1][3]
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Furthermore, AB-836 has a dual mechanism of action by also interfering with the formation of

covalently closed circular DNA (cccDNA) during de novo infection of hepatocytes.[1][5] cccDNA

serves as the transcriptional template for all viral RNAs and is the key to the persistence of

HBV infection. By inhibiting cccDNA establishment, AB-836 has the potential to reduce the

production of all viral antigens, including HBsAg.[1][5]
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Caption: Mechanism of action of AB-836 in the HBV life cycle.
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Data Presentation
In Vitro Antiviral Potency of AB-836
The antiviral activity of AB-836 has been evaluated in various in vitro models of HBV

replication. The following tables summarize the key quantitative data from these studies.

Cell Line Parameter Value (µM) Reference

HepDE19 EC50 (rcDNA) 0.010 ± 0.003 [4]

CC50 >25 [2][4]

Primary Human

Hepatocytes
EC50 (rcDNA) 0.002 ± 0.0004 [4]

EC50 (HBsAg) 0.050 ± 0.013 [4]

CC50 >10 [4]

HepG2-NTCP-C4 EC50 (rcDNA) 0.012 ± 0.005 [4]

EC50 (HBsAg) 0.197 ± 0.015 [4]

EC50 (cccDNA) 0.175 ± 0.040 [4]

CC50 >10 [4]

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

rcDNA: Relaxed circular DNA. HBsAg: Hepatitis B surface antigen. cccDNA: Covalently closed

circular DNA.

Pan-genotypic Activity of AB-836
AB-836 has demonstrated potent antiviral activity against a broad range of HBV genotypes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10857128?utm_src=pdf-body
https://www.benchchem.com/product/b10857128?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5642045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://www.benchchem.com/product/b10857128?utm_src=pdf-body
https://www.benchchem.com/product/b10857128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotype EC50 (µM)

A 0.017 ± 0.004

B 0.007 ± 0.001

C 0.004 ± 0.001

D 0.004 ± 0.002

E 0.012 ± 0.003

F 0.066 ± 0.035

G 0.014 ± 0.000

H 0.006 ± 0.001

Data presented as mean ± standard deviation from at least three independent determinations.

[4]

Activity Against Nucleos(t)ide Analog-Resistant Variants
AB-836 maintains its antiviral potency against HBV variants with resistance to nucleos(t)ide

analogs.[2]

Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess the potency

of HBV capsid assembly modulators like AB-836.
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Caption: General experimental workflow for in vitro potency testing.

Cell Culture and Maintenance
Cell Lines:

HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype

D). These cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine

serum (FBS), antibiotics, and G418 for selection.
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HepDE19 cells: A cell line that supports tetracycline-inducible HBV replication.

HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate

cotransporting polypeptide (NTCP), the functional receptor for HBV entry, allowing for the

study of de novo infection.

Primary Human Hepatocytes (PHHs): Cultured according to specific supplier protocols,

generally in a collagen-coated plate with specialized hepatocyte culture medium.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiviral Potency Assays
HBV DNA Quantification (Southern Blot):

Cells are seeded in multi-well plates and treated with serial dilutions of AB-836 for a

specified period (e.g., 6-9 days).

Intracellular core DNA is extracted using a lysis buffer.

The DNA is separated by agarose gel electrophoresis and transferred to a nylon

membrane.

The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

The signal is detected by autoradiography and quantified to determine the reduction in

HBV DNA levels.

HBV DNA Quantification (qPCR):

Similar to the Southern blot protocol, cells are treated with AB-836.

Total DNA is extracted from the cells or supernatant.

Real-time quantitative PCR is performed using primers and probes specific for the HBV

genome.

The reduction in HBV DNA copy number is calculated relative to untreated controls.
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HBsAg and HBeAg Quantification (ELISA):

Cell culture supernatants are collected after treatment with AB-836.

Commercially available ELISA kits are used to quantify the levels of secreted HBsAg and

HBeAg according to the manufacturer's instructions.

cccDNA Formation and Quantification Assay
Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA,

including cccDNA, from infected cells.

Southern Blot Analysis: The extracted DNA is subjected to Southern blot analysis, as

described above, to specifically detect and quantify cccDNA, which migrates differently from

other HBV DNA replicative intermediates.

qPCR for cccDNA: Specific primers that amplify a region spanning the gap in the relaxed

circular DNA can be used to selectively quantify cccDNA after treatment with exonucleases

that digest linear and open circular DNA.

Capsid Assembly and pgRNA Encapsidation Analysis
(Particle Gel Assay)

Intracellular lysates from AB-836-treated cells are prepared.

The lysates are subjected to native agarose gel electrophoresis to separate intact capsids

from free core protein.

The proteins are transferred to a membrane and probed with an anti-HBc antibody to

visualize capsids.

To analyze encapsidated pgRNA, the gel can be treated to release the nucleic acid, followed

by transfer and hybridization with an HBV-specific RNA probe.

Cytotoxicity Assay
MTT Assay:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10857128?utm_src=pdf-body
https://www.benchchem.com/product/b10857128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are seeded in 96-well plates and treated with the same concentrations of AB-836 as

in the antiviral assays.

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to the wells.

Viable cells with active metabolism convert MTT into a purple formazan product.

The formazan is solubilized, and the absorbance is measured to determine cell viability.

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an

indicator of metabolically active cells.

Conclusion
The in vitro data for AB-836 demonstrate its potent and selective activity against a wide range

of HBV genotypes, including those resistant to current standard-of-care therapies. Its dual

mechanism of action, inhibiting both pgRNA encapsidation and cccDNA formation, highlights its

potential as a valuable component in combination therapies for a functional cure of CHB. The

detailed experimental protocols provided in this guide offer a framework for the continued

investigation and development of novel capsid assembly modulators for the treatment of

chronic hepatitis B.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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